molecular formula C15H14Cl2O2 B029914 3,3'-Dichlorobisphenol A CAS No. 79-98-1

3,3'-Dichlorobisphenol A

Cat. No.: B029914
CAS No.: 79-98-1
M. Wt: 297.2 g/mol
InChI Key: XBQRPFBBTWXIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(3-chloro-4-hydroxyphenyl)propane is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenolic groups substituted with chlorine atoms and connected through a propane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Organic solvents like tetrahydrofuran or dimethyl sulfoxide

Industrial Production Methods

In industrial settings, the production of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the reaction rate and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-chloro-4-hydroxyphenyl)propane undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydroxy derivatives

    Substitution: Amino or thiol-substituted phenols

Scientific Research Applications

2,2-Bis(3-chloro-4-hydroxyphenyl)propane has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.

    Materials Science: Employed in the development of high-performance materials with enhanced thermal and mechanical properties.

    Biology and Medicine: Investigated for its potential as an antimicrobial agent and its effects on biological systems.

    Industry: Utilized in the production of flame retardants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxyphenyl)propane:

    2,2-Bis(3-amino-4-hydroxyphenyl)propane: Contains amino groups instead of chlorine, leading to different reactivity and applications.

    2,2-Bis(4-hydroxyphenyl)propane: Another bisphenol compound with different substitution patterns.

Uniqueness

2,2-Bis(3-chloro-4-hydroxyphenyl)propane is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where halogenated compounds are preferred.

Properties

IUPAC Name

2-chloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQRPFBBTWXIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058826
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-98-1
Record name 3,3′-Dichlorobisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dichlorobisphenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dichlorodian
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenebis[o-chlorophenol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-Dichlorobisphenol A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS963RA8KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Bisphenol A (17.2 g; 75 mmol) dissolved in 100 mL of anhydrous ether was treated with sulfuryl chloride (22.25 g; 165 mmol) and stirred at room temperature. The reaction was exothermic, and the temperature initially rose to 30° C. However, HCl and SO2 gases that were given off cooled the system and maintained it below 30° C. After the gas evolution had stopped, the reaction mixture was refluxed for 1 hour. The work-up procedure involved washing with saturated NaHCO3 solution and water followed by drying (Na2SO4) and concentration. The product 2,2-bis(3-chloro,-4-hydroxyphenyl)propane was formed in 95% yield.
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3'-Dichlorobisphenol A
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3'-Dichlorobisphenol A
Reactant of Route 3
3,3'-Dichlorobisphenol A
Reactant of Route 4
Reactant of Route 4
3,3'-Dichlorobisphenol A
Reactant of Route 5
3,3'-Dichlorobisphenol A
Reactant of Route 6
3,3'-Dichlorobisphenol A
Customer
Q & A

Q1: How is 3,3-diCIBPA formed in the environment?

A: The research suggests that 3,3-diCIBPA can be formed through the photochemical chlorination of bisphenol A (BPA) in saline water bodies. [] This process is facilitated by the presence of iron (III), fulvic acid, and chloride ions under simulated sunlight. Specifically, the interaction of light with iron (III) leads to the formation of reactive chlorine species, including the dichloride radical anion (Cl2•−), which plays a crucial role in the chlorination of BPA, ultimately leading to the formation of 3,3-diCIBPA. []

Q2: What are the potential environmental concerns associated with 3,3-diCIBPA formation?

A: While the research focuses on the formation mechanism, it highlights that chlorinated organic compounds, like 3,3-diCIBPA, are generally considered environmental contaminants. [] This raises concerns as the study demonstrates that 3,3-diCIBPA formation can occur under environmentally relevant conditions (saline water, sunlight, presence of naturally occurring iron and fulvic acid). Further research is needed to understand the persistence, bioaccumulation potential, and toxicity of 3,3-diCIBPA in various environmental compartments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.